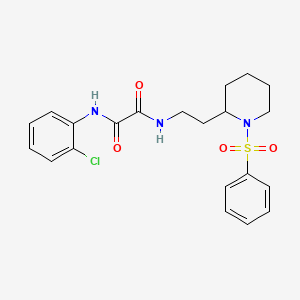

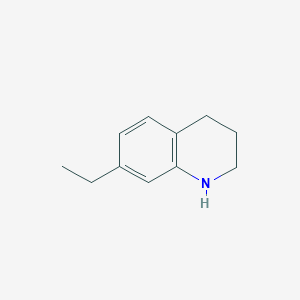

![molecular formula C12H15N5O2 B2858353 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-10-2](/img/structure/B2858353.png)

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 92% and the melting point was between 115–117 °C . The FT-IR (KBr, cm −1) showed peaks at 3318 (NH 2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) . The 1 H NMR (CDCl 3) showed peaks at δ 3.86 (d, 2H, NH 2), 5.09 (s, 2H, OCH 2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and CAS name . The IUPAC name is “3- [ (isopropylsulfonyl)methyl]- N - (5-methyl-1,3,4-oxadiazol-2-yl)-5- (trifluoromethyl)- [1,2,4]triazolo [4,3- a ]pyridine-8-carboxamide” and the CAS name is "3- [ [ (1-methylethyl)sulfonyl]methyl]- N - (5-methyl-1,3,4-oxadiazol-2-yl)-5- (trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyridine-8-carboxamide" .

Chemical Reactions Analysis

The chemical reactions of this compound can be inferred from the reactions of similar compounds. For example, the derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis analysis. The yield was 92% and the melting point was between 115–117 °C . The FT-IR (KBr, cm −1) showed peaks at 3318 (NH 2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) . The 1 H NMR (CDCl 3) showed peaks at δ 3.86 (d, 2H, NH 2), 5.09 (s, 2H, OCH 2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .

科学的研究の応用

Antibacterial Activity

Imidazole derivatives have been reported to show significant antibacterial activity . This could make our compound a potential candidate for the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial activity . This suggests that our compound could be explored for potential use in the treatment of diseases caused by Mycobacterium species, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives have been found to possess anti-inflammatory properties . This indicates that our compound could be used in the development of new anti-inflammatory drugs.

Antitumor Activity

Imidazole derivatives have demonstrated antitumor activity . This suggests that our compound could be investigated for potential use in cancer therapy.

Antidiabetic Activity

Some imidazole derivatives have shown antidiabetic activity . This implies that our compound could be a potential candidate for the development of new antidiabetic drugs.

Antifungal Activity

1,3,4-oxadiazole derivatives have been found to exhibit antifungal properties . This suggests that our compound could be used in the development of new antifungal drugs.

Antioxidant Activity

Both imidazole and 1,3,4-oxadiazole derivatives have demonstrated antioxidant properties . This indicates that our compound could be explored for potential use as an antioxidant.

Agricultural Applications

1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This suggests that our compound could have potential applications in agriculture.

将来の方向性

The future directions for this compound could involve further exploration of its biological activities. As similar compounds have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity , this compound could also be studied for these potential activities.

作用機序

Target of Action

Oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . Therefore, the specific target can vary depending on the disease condition.

Mode of Action

Oxadiazole derivatives have been reported to interact with various cellular targets leading to changes in cell function . The interaction with these targets can lead to inhibition or activation of certain biochemical pathways, resulting in therapeutic effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in cell proliferation, inflammation, viral replication, bacterial growth, and others .

Pharmacokinetics

Some oxadiazole derivatives have been reported to have positive oral bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

Some oxadiazole derivatives have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against certain cell lines . Therefore, this compound may also exhibit similar effects.

特性

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-7-16-17-11(19-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTGHUSMYOXFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

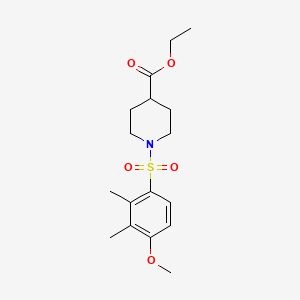

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2858271.png)

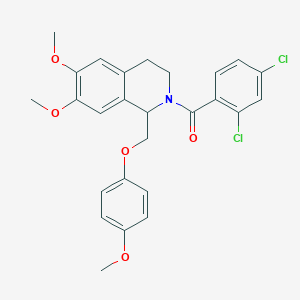

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

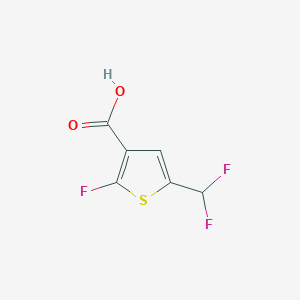

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)